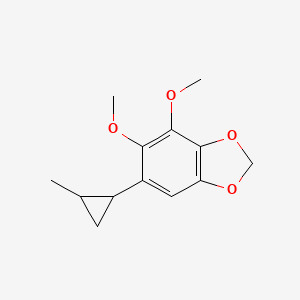
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole is an organic compound belonging to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with dimethoxy groups and a methylcyclopropyl group. The compound’s distinct chemical structure makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Introduction of dimethoxy groups: Methoxylation of the benzodioxole ring can be performed using methanol and an acid catalyst.
Attachment of the methylcyclopropyl group: This step involves the alkylation of the dimethoxybenzodioxole with a suitable cyclopropyl derivative under basic conditions.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzodioxole ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups, forming thioethers or amines.
Applications De Recherche Scientifique
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole can be compared with other benzodioxole derivatives, such as:
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: This compound has a similar benzodioxole core but differs in the substituents, leading to different chemical and biological properties.
5,7-Dihydroxy-3,6-Dimethoxy-3′,4′-Methylendioxyflavone: Another benzodioxole derivative with distinct substituents, showing different biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
94358-40-4 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
4,5-dimethoxy-6-(2-methylcyclopropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H16O4/c1-7-4-8(7)9-5-10-12(17-6-16-10)13(15-3)11(9)14-2/h5,7-8H,4,6H2,1-3H3 |
Clé InChI |
WDZGSKSZKZIGFW-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C2=CC3=C(C(=C2OC)OC)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)
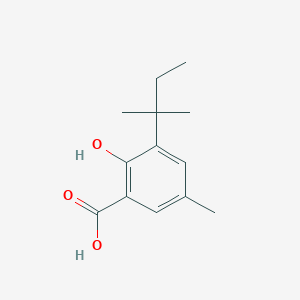
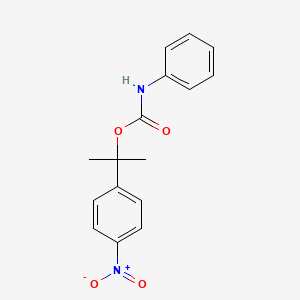
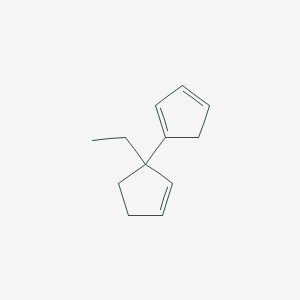
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
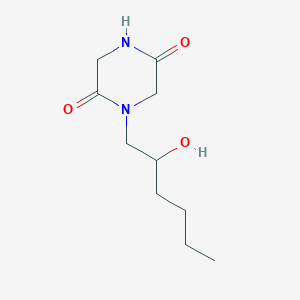
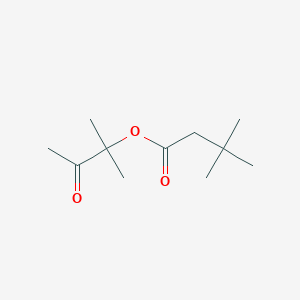



![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
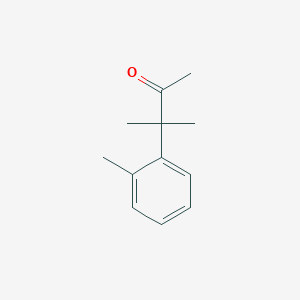
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
